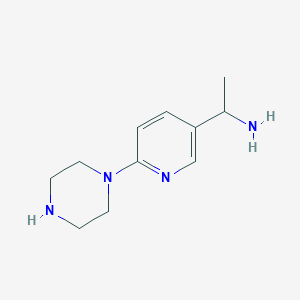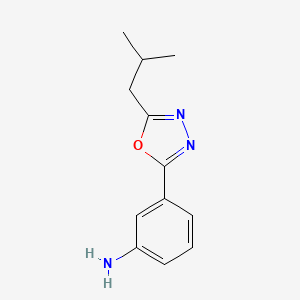
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with isobutyl-substituted oxadiazole precursors under specific conditions . The reaction typically requires the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. For example, as an EGFR inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other similar compounds, such as:
3-(5-Aryl-1,3,4-oxadiazol-2-yl)chromones: These compounds also contain the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one derivatives: These compounds have shown potential in anticancer, antimicrobial, and antioxidant applications.
The uniqueness of this compound lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-11-14-15-12(16-11)9-4-3-5-10(13)7-9/h3-5,7-8H,6,13H2,1-2H3 |
InChI Key |
DODHOYFYPDGKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


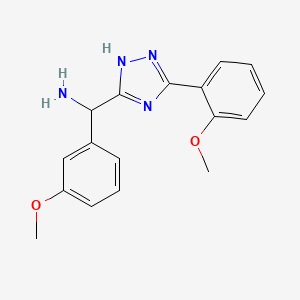

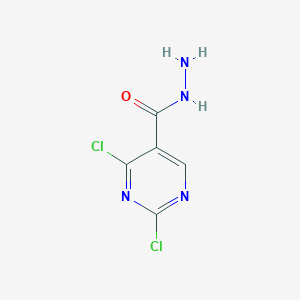
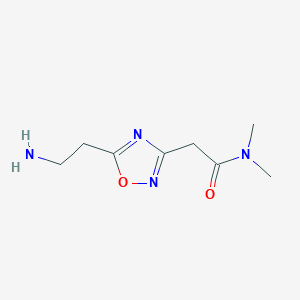
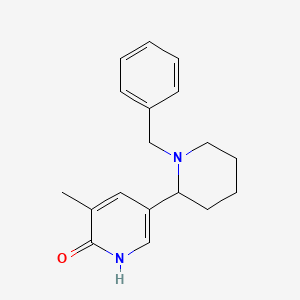
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)

![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)
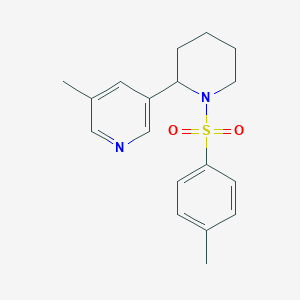
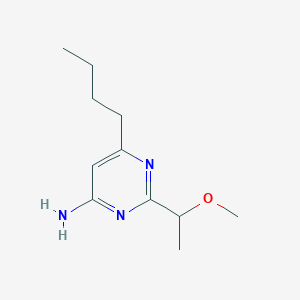
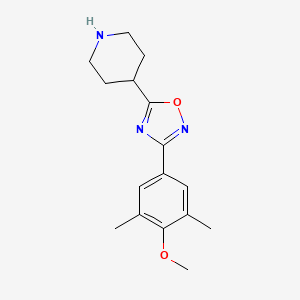
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)

